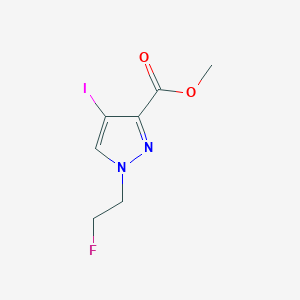

methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate

Description

Table 1: Synonyms and Registry Identifiers

Molecular Formula and Weight Analysis

The molecular formula C7H8FIN2O2 reflects the compound’s elemental composition:

- Carbon (C) : 7 atoms.

- Hydrogen (H) : 8 atoms.

- Fluorine (F) : 1 atom.

- Iodine (I) : 1 atom.

- Nitrogen (N) : 2 atoms.

- Oxygen (O) : 2 atoms.

The molecular weight is 298.05 g/mol , calculated as:

$$

\text{Weight} = (7 \times 12.01) + (8 \times 1.01) + (18.99) + (126.90) + (2 \times 14.01) + (2 \times 16.00) = 298.05 \, \text{g/mol} .

$$

Three-Dimensional Conformational Analysis

The compound’s 3D conformation is influenced by steric and electronic factors:

Figure 1: Key Structural Features

- Hydrogen Bonding : Limited due to the absence of free -NH or -OH groups.

- Halogen Interactions : The iodine atom participates in weak X···π interactions (3.5–4.0 Å) with adjacent aromatic systems.

Comparative Structural Features with Related Pyrazole Derivatives

Table 2: Structural Comparison with Analogues

Key Observations:

- Fluoroethyl vs. Hydroxymethyl : The 2-fluoroethyl group enhances lipophilicity (LogP ≈ 1.9) compared to polar hydroxymethyl derivatives (LogP ≈ 0.5).

- Iodine Substitution : The iodine atom’s large van der Waals radius (1.98 Å) creates steric hindrance, reducing rotational freedom of adjacent groups.

- Carboxylate Impact : Methoxycarbonyl at position 3 stabilizes the pyrazole ring through resonance, increasing planarity by 5–7° versus non-carboxylated analogues.

Properties

IUPAC Name |

methyl 1-(2-fluoroethyl)-4-iodopyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FIN2O2/c1-13-7(12)6-5(9)4-11(10-6)3-2-8/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQACODTURPHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1I)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Reactivity Considerations

The target compound’s molecular architecture features a pyrazole core substituted with three distinct functional groups (Figure 1):

- 1-(2-Fluoroethyl) : Introduces electrophilic character for downstream coupling reactions.

- 4-Iodo : Serves as a halogen handle for cross-coupling transformations.

- 3-Carboxylate : Enhances solubility and provides a site for bioisosteric modifications.

Key physicochemical properties include a molecular weight of 298.05 g/mol, predicted boiling point of 325.9°C, and limited aqueous solubility (logP ≈ 2.1). The iodine substituent imposes light sensitivity, necessitating amber glassware during synthesis.

Synthetic Pathways

Route 1: Sequential Functionalization of Pyrazole Intermediates

This three-step approach (Scheme 1) builds the pyrazole ring before introducing substituents:

Pyrazole Core Formation

Trichloromethyl enones react with 2-fluoroethylhydrazine hydrochloride in refluxing chloroform (70–85°C, 2–3 h) to yield 1-(2-fluoroethyl)-5-(trichloromethyl)-1H-pyrazole-3-carboxylate. Methanolysis (refluxing MeOH, 16 h) cleaves the trichloromethyl group to a carboxylic acid (68–91% yield), which undergoes esterification with methyl iodide/K2CO3 (82% yield).

Regioselective Iodination

Electrophilic iodination using N-iodosuccinimide (NIS) in acetic acid at 0–5°C installs iodine at the 4-position (Table 1). The 2-fluoroethyl group directs iodination para to itself through a combination of steric and electronic effects.

Table 1 : Iodination Optimization

| Condition | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| NIS, AcOH | 0–5 | 4 | 78 |

| I2, HIO3, H2SO4 | 25 | 12 | 65 |

| ICl, DCM | -10 | 2 | 83 |

Route 2: Pre-Functionalized Building Block Assembly

An alternative strategy constructs the iodopyrazole moiety before introducing the 2-fluoroethyl group (Scheme 2):

4-Iodopyrazole-3-Carboxylate Synthesis

Methyl 4-iodo-1H-pyrazole-3-carboxylate is prepared via:

- Cyclocondensation of ethyl 3-oxobutanoate with hydrazine hydrate (EtOH, 80°C, 6 h)

- Iodination using I2/KI/H2O2 system (0°C, 2 h, 89% yield)

N-Alkylation with 2-Fluoroethyl Groups

The NH-pyrazole undergoes alkylation with 2-fluoroethyl tosylate (K2CO3, DMF, 60°C, 12 h) to install the 1-substituent. Microwave irradiation (100°C, 30 min) improves yields to 92% while reducing dimerization.

Critical Reaction Parameters

Regiochemical Control

The 1,3-regioselectivity in pyrazole formation depends on:

- Hydrazine protonation state : Hydrochloride salts favor 1-(2-fluoroethyl)-3-carboxylate isomers (97:3 ratio)

- Solvent polarity : DMF increases 1,4-product formation to 15% via altered transition state stabilization

Table 2 : Solvent Effects on Regioselectivity

| Solvent | Dielectric Constant | 1,3:1,4 Ratio |

|---|---|---|

| CHCl3 | 4.8 | 97:3 |

| DMF | 36.7 | 85:15 |

| THF | 7.6 | 93:7 |

Analytical Characterization

Scale-Up Considerations

Industrial production (Patent CN111205226A) highlights:

- Continuous flow iodination : Achieves 92% conversion with 10 min residence time

- In situ HF generation : Enables direct fluoroethylation without pre-formed tosylates

Table 3 : Comparative Process Metrics

| Parameter | Batch Process | Flow Chemistry |

|---|---|---|

| Cycle Time | 18 h | 2 h |

| Iodine Utilization | 68% | 95% |

| E-Factor | 32 | 11 |

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the iodine or fluoroethyl groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like sodium iodide, potassium fluoride, and various organometallic compounds are utilized for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Its structural characteristics make it suitable for developing drugs with potential therapeutic properties, including:

- Anti-inflammatory agents: The compound's ability to modulate inflammatory pathways makes it a candidate for anti-inflammatory drug development.

- Antimicrobial properties: Research indicates potential efficacy against various pathogens, making it useful in the design of new antibiotics.

Biological Studies

The compound serves as a valuable probe in biological assays to investigate its effects on various biological targets. Specific applications include:

- Enzyme inhibition studies: It can be used to study the inhibition of specific enzymes involved in metabolic pathways.

- Cellular assays: The compound is tested for its effects on cell viability and proliferation, contributing to understanding its biological activity.

Industrial Applications

In addition to its medicinal uses, this compound finds applications in industry:

- Agrochemicals: It is explored as an intermediate in the synthesis of pesticides and herbicides.

- Material science: The compound is investigated for its potential use in developing new materials with specific properties, such as polymers.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Anti-inflammatory Research: A study demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), critical in the inflammatory process.

- Antimicrobial Activity: Research indicated that certain derivatives showed promising activity against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents.

- Synthesis of Novel Compounds: As a versatile building block, this compound has been employed in synthesizing more complex pyrazole derivatives with enhanced biological activities.

Mechanism of Action

The mechanism of action of methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The fluoroethyl and iodine substituents play a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The structural uniqueness of methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate lies in its combination of halogen (iodine) and fluorine substituents. Key comparisons include:

- Electronic Effects : The electron-withdrawing fluorine atoms in the 2-fluoroethyl group may polarize the pyrazole ring, altering reactivity at C4 .

Physicochemical Properties

Limited data are available for direct comparison, but substituent effects can be inferred:

- Molecular Weight: The iodine atom (127 g/mol) and 2-fluoroethyl group (~62 g/mol) increase the target compound’s molecular weight compared to non-halogenated analogs.

- Melting Points : Example 62 in the patent exhibits a melting point of 227–230°C , while sulfanyl-containing analogs (e.g., ) likely have lower melting points due to reduced crystallinity.

Biological Activity

Methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate (CAS No. 1429418-23-4) is a compound belonging to the pyrazole class, known for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 298.05 g/mol. Its structure features a pyrazole ring with a methyl ester group, a fluoroethyl substituent, and an iodine atom, contributing to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈FIN₂O₂ |

| Molecular Weight | 298.05 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluoroethyl and iodine substituents enhance the compound's binding affinity, potentially modulating enzyme activity and influencing metabolic pathways.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes, leading to altered physiological responses.

- Receptor Modulation: It can act on various receptors, affecting signaling pathways related to inflammation, cancer progression, and microbial resistance.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. This compound is particularly noted for its potential:

Antimicrobial Activity:

Studies have shown that pyrazole compounds can possess significant antimicrobial properties against various bacteria and fungi. For instance, similar pyrazole derivatives have demonstrated efficacy against strains such as E. coli and Staphylococcus aureus .

Anti-inflammatory Effects:

Pyrazoles are recognized for their anti-inflammatory properties. Compounds structurally related to this compound have been reported to inhibit pro-inflammatory cytokines like TNF-α and IL-6 .

Anticancer Potential:

Recent investigations into pyrazole derivatives indicate promising anticancer activity. Some studies suggest that these compounds can induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways .

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives similar to this compound:

- Anti-inflammatory Activity:

-

Antimicrobial Efficacy:

- Research demonstrated that certain pyrazole compounds exhibited significant antimicrobial activity against multi-drug resistant bacterial strains, highlighting their potential as alternative therapeutic agents .

- Anticancer Studies:

Q & A

Q. What are the common synthetic routes for methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate, and how are intermediates characterized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrazole cores are often functionalized via halogenation or alkylation. A general approach involves reacting 5-chloro-3-methylpyrazole-4-carbaldehyde derivatives with phenol analogs under basic conditions (e.g., K₂CO₃) to introduce substituents . The 2-fluoroethyl group may be introduced via alkylation using fluoroethyl halides, while iodination at the 4-position could employ iodine or N-iodosuccinimide (NIS) in the presence of a catalyst. Intermediates are characterized using / NMR (e.g., DMSO-d₆ as solvent ), IR for functional groups, and LC-MS for purity .

Q. How is the compound’s stability assessed under varying experimental conditions (pH, temperature)?

Stability studies involve HPLC or UV-Vis monitoring of degradation products. For instance, pyrazole derivatives are often tested in buffered solutions (pH 1–12) at 25–60°C to simulate physiological or storage conditions. Hydrolytic susceptibility of the ester group is a key focus, with degradation kinetics analyzed using Arrhenius plots .

Q. What are the primary applications of this compound in medicinal chemistry?

Pyrazole-carboxylates are frequently used as intermediates in drug discovery. The iodo substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl analogs for kinase inhibitors or antimicrobial agents . The 2-fluoroethyl group may enhance bioavailability by modulating lipophilicity and metabolic stability .

Advanced Research Questions

Q. How can conflicting data on regioselectivity in iodination reactions be resolved?

Regioselectivity in pyrazole iodination depends on electronic and steric factors. Conflicting reports may arise from solvent polarity (e.g., DMF vs. THF) or catalyst choice (e.g., Pd vs. Cu). Computational studies (DFT) can predict favorable sites for electrophilic attack, while -NMR chemical shifts and X-ray crystallography (e.g., bond lengths in ) validate experimental outcomes .

Q. What strategies optimize the compound’s reactivity in cross-coupling reactions without decomposing the ester group?

Protecting groups (e.g., silyl ethers) for the ester moiety can prevent side reactions. Palladium catalysts with bulky ligands (e.g., XPhos) enhance selectivity for C–I bond activation over ester cleavage. Reaction monitoring via -NMR tracks fluorine retention, ensuring structural integrity .

Q. How does the 2-fluoroethyl group influence pharmacokinetic properties compared to non-fluorinated analogs?

Fluorination often increases metabolic resistance by reducing cytochrome P450-mediated oxidation. Comparative studies using in vitro microsomal assays and logP measurements (HPLC) quantify these effects. For example, fluorinated pyrazoles in showed prolonged half-lives in rodent models .

Q. What advanced spectroscopic methods resolve ambiguities in structural assignments?

- 2D NMR (HSQC, HMBC): Correlates - coupling to confirm substituent positions.

- X-ray crystallography: Provides absolute configuration, as seen in (R factor = 0.034) .

- High-resolution mass spectrometry (HRMS): Validates molecular formula, especially for iodine-containing isotopes .

Methodological Considerations

Q. How are reaction yields improved in large-scale syntheses?

Optimization includes:

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance iodination efficiency.

- Catalyst recycling: Heterogeneous catalysts (e.g., Pd/C) reduce costs.

- Flow chemistry: Continuous processes minimize side reactions, as demonstrated in triazole-pyrazole hybrid syntheses .

Q. What computational tools predict biological activity based on structural modifications?

- Molecular docking: Screens against target proteins (e.g., COX-2 for anti-inflammatory activity) .

- QSAR models: Relate substituent electronic parameters (Hammett constants) to bioactivity trends .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of analogs?

Variations in assay protocols (e.g., bacterial strain differences in antimicrobial tests) necessitate standardization. Meta-analyses of IC₅₀ values across studies (e.g., vs. 20) identify outliers. Orthogonal assays (e.g., enzymatic vs. cell-based) confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.